

# Application Note: Characterization of Niobium Pentoxide (Nb<sub>2</sub>O<sub>5</sub>) using X-ray Diffraction (XRD)

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Compound of Interest		
Compound Name:	Niobium(V) oxide	
Cat. No.:	B073970	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Niobium pentoxide (Nb<sub>2</sub>O<sub>5</sub>) is a transition metal oxide that has garnered significant interest in various fields, including catalysis, electrochemistry, and biomedical applications, due to its unique chemical and physical properties. A key characteristic of Nb<sub>2</sub>O<sub>5</sub> is its polymorphism, meaning it can exist in several different crystalline structures or phases.[1][2] The specific phase of Nb<sub>2</sub>O<sub>5</sub> significantly influences its functionality.[3] X-ray diffraction (XRD) is a powerful and non-destructive analytical technique indispensable for the characterization of Nb<sub>2</sub>O<sub>5</sub>. It provides detailed information about the material's crystallographic structure, phase composition, crystallite size, and lattice strain, which are critical parameters for quality control and material development.

Principle of X-ray Diffraction (XRD) X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice scatter the X-rays. Constructive interference occurs when the scattered waves are in phase, which happens only at specific angles that satisfy Bragg's Law:

 $n\lambda = 2d sin(θ)$ 

where:

n is an integer.



- λ is the wavelength of the X-rays.
- d is the spacing between atomic planes in the crystal lattice.
- θ is the angle of incidence of the X-ray beam.

By scanning the sample over a range of angles  $(2\theta)$  and recording the intensity of the diffracted X-rays, an XRD pattern is generated. This pattern is a unique fingerprint of the material's crystalline structure.

## Experimental Protocols

## Protocol 1: Powder X-ray Diffraction (PXRD) Data Acquisition

Objective: To obtain a high-quality XRD pattern from a powdered Nb<sub>2</sub>O<sub>5</sub> sample for phase identification and structural analysis.

#### Materials and Equipment:

- Nb<sub>2</sub>O<sub>5</sub> powder sample
- Powder X-ray diffractometer with a copper (Cu) X-ray source
- Sample holder (zero-background sample holder recommended)
- Mortar and pestle (agate recommended)
- Spatula
- Glass slide

#### Sample Preparation:

- Take a representative amount of the Nb<sub>2</sub>O<sub>5</sub> powder sample.
- Gently grind the powder in an agate mortar and pestle to ensure a fine, homogeneous particle size and to minimize preferred orientation effects.



- Carefully pack the powdered sample into the sample holder cavity. Use a spatula to ensure the powder is flush with the surface of the holder.
- Use a glass slide to gently press and level the surface of the powder. A flat, smooth surface is crucial for accurate data collection.
- Ensure the sample is sufficiently thick to absorb the X-ray beam completely.

Instrument Setup and Data Acquisition:

- Place the prepared sample holder into the diffractometer.
- Set up the instrument parameters for the scan. Typical parameters for Nb<sub>2</sub>O<sub>5</sub> analysis are summarized in the table below.[4]
- Initiate the XRD scan. The instrument will rotate the sample and the detector to scan through the desired range of 2θ angles.
- Upon completion, save the raw data file for subsequent analysis.

Table 1: Typical XRD Instrument Parameters for Nb2O5 Analysis



Parameter	Typical Value	Purpose
X-ray Source	Cu Kα	Provides monochromatic X-ray radiation.
Wavelength (λ)	1.5406 Å	Standard wavelength for laboratory diffractometers.
Voltage	40 kV	Accelerating voltage for the X-ray tube.
Current	40 mA	Current for the X-ray tube filament.
Scan Range (2θ)	10° - 80°	Covers the most characteristic diffraction peaks for Nb <sub>2</sub> O <sub>5</sub> phases.[4]
Step Size	0.02°	The angular increment between intensity readings.

 $\mid$  Scan Speed / Time per Step  $\mid$  1-5°/min or 0.5-2 s  $\mid$  Determines the data collection time and signal-to-noise ratio.  $\mid$ 

## **Protocol 2: Data Analysis**

Objective: To analyze the raw XRD data to determine the phase composition, crystallite size, and lattice strain of the  $Nb_2O_5$  sample.

#### A. Phase Identification:

- Import the raw XRD data into a suitable analysis software (e.g., X'Pert HighScore, GSAS-II).
- Perform background subtraction and peak searching to identify the positions (2θ) and intensities of the diffraction peaks.
- Compare the experimental peak positions and relative intensities with standard diffraction patterns from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).



• Identify the crystalline phase(s) present in the sample by matching the experimental pattern to reference cards.[5] Nb<sub>2</sub>O<sub>5</sub> has several common polymorphs that are dependent on the synthesis or calcination temperature.[1][6]

Table 2: Common Crystalline Phases of Nb<sub>2</sub>O<sub>5</sub> and JCPDS References

Phase Name	Common Abbreviation	Crystal System	JCPDS Card No.	Typical Formation Temperature
Pseudohexago nal	TT-Nb <sub>2</sub> O <sub>5</sub>	Pseudohexago nal	00-007-0061[7]	300-500 °C[1]
Orthorhombic	T-Nb2O5	Orthorhombic	00-030-0873[1] [6][8]	700-800 °C[1]

| Monoclinic | H-Nb<sub>2</sub>O<sub>5</sub> | Monoclinic | 01-019-0862[9] | > 1000 °C[1] |

B. Crystallite Size Calculation (Scherrer Equation): The Scherrer equation relates the broadening of a diffraction peak to the average size of the crystallites.[10] It is applicable for crystallites in the nano-scale range (typically < 200 nm).[10]

Equation: D =  $(K * \lambda) / (\beta * \cos(\theta))$ 

#### where:

- D is the mean crystallite size.
- K is the dimensionless shape factor (typically ~0.9).[7][11]
- λ is the X-ray wavelength (e.g., 1.5406 Å for Cu Kα).[12]
- β is the full width at half maximum (FWHM) of the diffraction peak in radians, after correcting for instrumental broadening.[10][12]
- $\theta$  is the Bragg angle in radians.[12]

#### Procedure:



- Select a prominent, well-defined diffraction peak from the pattern that is free from overlap.
- Determine the FWHM ( $\beta$ ) of the peak using the analysis software. Convert this value from degrees to radians ( $\beta$  [rad] =  $\beta$  [°] \*  $\pi$  / 180).
- Note the 2 $\theta$  position of the peak and calculate the Bragg angle  $\theta$  ( $\theta$  = 2 $\theta$  / 2). Convert  $\theta$  to radians.
- Use the Scherrer equation to calculate the crystallite size, D.

C. Crystallite Size and Microstrain Analysis (Williamson-Hall Plot): The Williamson-Hall (W-H) method is used to separate the contributions of crystallite size and lattice strain to the total peak broadening.[13][14]

Equation:  $\beta$  total \*  $\cos(\theta) = (K * \lambda / D) + (4 * \epsilon * \sin(\theta))$ 

#### where:

- β total is the total FWHM of the peak (in radians).
- ε is the microstrain.
- Other terms are as defined previously.

#### Procedure:

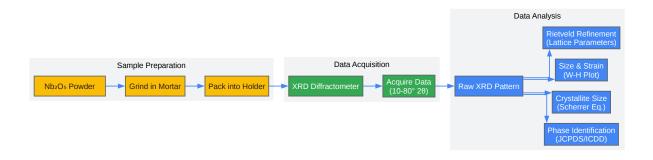
- Determine the FWHM ( $\beta$ ) and position ( $\theta$ ) for multiple diffraction peaks across the 2 $\theta$  range.
- Calculate  $4 * \sin(\theta)$  for each peak (this will be the x-axis).
- Calculate  $\beta$  total \*  $\cos(\theta)$  for each peak (this will be the y-axis).
- Create a plot of  $\beta$ \_total \*  $\cos(\theta)$  vs. 4 \*  $\sin(\theta)$ . This is the Williamson-Hall plot.[13][15][16]
- Perform a linear fit to the data points.
- The microstrain (ε) is determined from the slope of the line.
- The crystallite size (D) is calculated from the y-intercept (y-intercept = K \* λ / D).[13]



- D. Rietveld Refinement: For a more comprehensive structural analysis, Rietveld refinement can be performed. This is a powerful technique where an entire calculated XRD pattern is fitted to the experimental data.[17][18] It allows for the precise determination of:
- Lattice parameters (a, b, c, α, β, γ).
- Phase quantification in mixed-phase samples.
- Atomic coordinates.
- Site occupancy factors.
- · Crystallite size and microstrain.

This analysis requires specialized software (e.g., GSAS-II, FullProf) and a good initial structural model.[4][17]

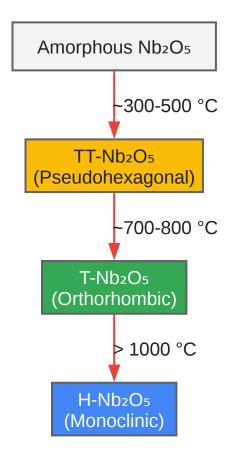
### **Visualizations**



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Caption: Experimental workflow for the XRD characterization of Nb2O5.



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Caption: Phase transformation of Nb<sub>2</sub>O<sub>5</sub> with increasing temperature.[1]

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